molecular formula C15H9ClF3NO2 B11614134 3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

Cat. No.: B11614134
M. Wt: 327.68 g/mol
InChI Key: VOPMSINZACOUJY-UHFFFAOYSA-N
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Description

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and is substituted with a chloro and trifluoromethyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent.

    Introduction of the Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating agents and trifluoromethylating agents.

    Amination Reaction:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran core or phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, trifluoromethylating agents, and nucleophiles under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-Chloro-3-(trifluoromethyl)phenyl]amino}-1,3-dihydro-2-benzofuran-1-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H9ClF3NO2

Molecular Weight

327.68 g/mol

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)anilino]-3H-2-benzofuran-1-one

InChI

InChI=1S/C15H9ClF3NO2/c16-12-6-5-8(7-11(12)15(17,18)19)20-13-9-3-1-2-4-10(9)14(21)22-13/h1-7,13,20H

InChI Key

VOPMSINZACOUJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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